molecular formula C24H25N3O3S B2746227 1-Benzhydryl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203128-86-2

1-Benzhydryl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2746227
CAS No.: 1203128-86-2
M. Wt: 435.54
InChI Key: WDTDVUAFPFRBBT-UHFFFAOYSA-N
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Description

The compound is a urea derivative. Urea derivatives such as N-nitrosoureas, benzoylureas, thioureas, and diarylsulphonylureas represent one of the most useful classes of anticancer agents, with a wide range of activities against leukemias and solid tumors .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-benzhydryl-3-(2-methylphenyl)urea, includes a total of 46 bonds. There are 26 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 urea (-thio) derivative .

Scientific Research Applications

Potential Applications in Green Chemistry

Compounds related to 1-Benzhydryl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea are explored as safer substitutes for hazardous chemicals in the production of carbamates and ureas. For instance, dimethylaminopyridinium carbamoylides have been identified as non-hazardous alternatives to arylsulfonyl isocyanates, commonly used in commercial applications, including the manufacturing of various pharmaceuticals and polymers. This approach aligns with green chemistry principles, aiming to reduce the use of toxic substances and minimize environmental impact (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Advancements in Organic Synthesis

The synthesis and functionalization of tetrahydroquinoline derivatives, which share structural similarities with the compound , are crucial in medicinal chemistry. These processes often involve novel methodologies for constructing complex molecules, which can lead to the development of new therapeutic agents. For example, the diastereoselective addition of chiral acetaldehyde acetals to imines as a key step in synthesizing 1-aryl-1,2,3,4-tetrahydroisoquinolines represents an innovative approach in asymmetric synthesis, highlighting the importance of these scaffolds in drug discovery (Wünsch & Nerdinger, 1999).

Potential in Medicinal Chemistry

Research on tetrahydroisoquinoline and related structures has shown significant potential in developing new pharmacological agents. These compounds have been studied for their ability to inhibit key enzymes, demonstrate anticancer activity, and act as selective antagonists for various receptors. For instance, derivatives of tetrahydroisoquinolines have been synthesized and evaluated for their anticancer properties, showing potent cytotoxicity against several cancer cell lines (Redda, Gangapuram, & Ardley, 2010). This research underscores the therapeutic potential of molecules with complex structures similar to this compound.

Properties

IUPAC Name

1-benzhydryl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-31(29,30)27-16-8-13-18-14-15-21(17-22(18)27)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14-15,17,23H,8,13,16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTDVUAFPFRBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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